molecular formula C₁₃H₁₀N₄O₃ B112162 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole CAS No. 18378-20-6

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole

Cat. No.: B112162
CAS No.: 18378-20-6
M. Wt: 270.24 g/mol
InChI Key: GZFKJMWBKTUNJS-UHFFFAOYSA-N
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Description

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is a fluorescent dye widely used in various research applications, particularly in the study of biomolecules. Its high fluorescence quantum yield makes it an attractive probe for investigating protein folding, dynamics, and interactions with other molecules .

Preparation Methods

The synthesis of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole typically involves the reaction of benzoxadiazole with benzylamine and nitrating mixed acid. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 7-benzylamino-4-aminobenz-2-oxa-1,3-diazole .

Comparison with Similar Compounds

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is unique due to its high fluorescence quantum yield and versatility in various applications. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in research and industry.

Properties

IUPAC Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10(12-13(11)16-20-15-12)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKJMWBKTUNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171475
Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-20-6
Record name 7-Benzylamino-4-nitro-2,1,3-benzoxadiazole
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Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Record name 18378-20-6
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Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Record name 7-nitro-N-(benzyl)benzofurazan-4-amine
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Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole (BBD) compare to UV irradiation in terms of its impact on DNA quantity after cyanoacrylate fuming?

A1: The research [] demonstrates that treating samples with BBD and Polilight (450 nm) irradiation following cyanoacrylate fuming had minimal impact on DNA quantity. In contrast, UV irradiation (254 nm) significantly reduced the amount of DNA recovered. This suggests that BBD, when used in conjunction with Polilight, offers a less destructive alternative to UV irradiation for fingerprint visualization after cyanoacrylate fuming, particularly when subsequent DNA analysis is required.

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